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molecular formula C9H6ClF3O2 B596807 Methyl 3-chloro-5-(trifluoromethyl)benzoate CAS No. 1214361-12-2

Methyl 3-chloro-5-(trifluoromethyl)benzoate

Cat. No. B596807
M. Wt: 238.59
InChI Key: IGVFZOBJVRSBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853215B2

Procedure details

To a stirred solution of methyl 3-chloro-5-(trifluoromethyl)benzoate (Reference Example 29, 2.20 g, 9.22 mmol) in THF (100.0 mL) at −78° C. was added disobutylaluminum hydride solution (28.00 mL, 1.0 M in methylene chloride, 28.00 mmol) and the resulting reaction mixture was stirred at this temperature for 4 h. After this time, the reaction was quenched with 1.0 M hydrochloric acid (100 mL) and warmed to room temperature. The reaction mixture was diluted with ethyl acetate, washed with aqueous 1.0 M hydrochloric acid, water, and saturated sodium chloride, dried (Na2SO4), filtered, concentrated under reduced pressure to provide (3-chloro-5-(trifluoromethyl)phenyl)methanol (1.98 g, >99%) as a brown oil, which was used without further purification or characterization.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=1)[C:5](OC)=[O:6].[H-]>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:9]=[C:10]([C:12]([F:14])([F:15])[F:13])[CH:11]=1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=C(C1)C(F)(F)F
Name
Quantity
28 mL
Type
reactant
Smiles
[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at this temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
After this time, the reaction was quenched with 1.0 M hydrochloric acid (100 mL)
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with aqueous 1.0 M hydrochloric acid, water, and saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)C(F)(F)F)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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